molecular formula C12H15ClN2O B2554925 Azepan-1-yl(2-chloropyridin-3-yl)methanone CAS No. 438467-27-7

Azepan-1-yl(2-chloropyridin-3-yl)methanone

Cat. No.: B2554925
CAS No.: 438467-27-7
M. Wt: 238.72
InChI Key: FNTRKDKOYDHUTN-UHFFFAOYSA-N
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Description

Azepan-1-yl(2-chloropyridin-3-yl)methanone is a chemical compound with the molecular formula C12H15ClN2O It is characterized by the presence of an azepane ring, a chloropyridine moiety, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(2-chloropyridin-3-yl)methanone typically involves the reaction of 2-chloropyridine-3-carboxylic acid with azepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to further purification and characterization to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(2-chloropyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Azepan-1-yl(2-chloropyridin-3-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azepan-1-yl(2-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl(2-bromopyridin-3-yl)methanone
  • Azepan-1-yl(2-fluoropyridin-3-yl)methanone
  • Azepan-1-yl(2-iodopyridin-3-yl)methanone

Uniqueness

Azepan-1-yl(2-chloropyridin-3-yl)methanone is unique due to the presence of the chlorine atom in the pyridine ring, which imparts distinct chemical reactivity and properties compared to its analogs with different halogen substituents. This uniqueness makes it valuable for specific applications where the chlorine atom’s reactivity is advantageous .

Properties

IUPAC Name

azepan-1-yl-(2-chloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-10(6-5-7-14-11)12(16)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTRKDKOYDHUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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